molecular formula C24H34N4O5 B11070310 Ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-{[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-{[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11070310
M. Wt: 458.5 g/mol
InChI Key: VPKTVQFGYIXRDK-UHFFFAOYSA-N
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Description

ETHYL 4-(1,3-BENZODIOXOL-5-YL)-2-OXO-6-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzodioxole moiety, a piperidyl group, and a tetrahydropyrimidinecarboxylate core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(1,3-BENZODIOXOL-5-YL)-2-OXO-6-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the benzodioxole group . The reaction conditions often involve the use of catalytic tris(dibenzylideneacetone)dipalladium [Pd2(dba)3], 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP), and cesium carbonate (Cs2CO3) as the base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(1,3-BENZODIOXOL-5-YL)-2-OXO-6-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM), and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 4-(1,3-BENZODIOXOL-5-YL)-2-OXO-6-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-(1,3-BENZODIOXOL-5-YL)-2-OXO-6-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-(1,3-BENZODIOXOL-5-YL)-2-OXO-6-{[(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)AMINO]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H34N4O5

Molecular Weight

458.5 g/mol

IUPAC Name

ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-[[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H34N4O5/c1-6-31-21(29)19-16(12-25-15-10-23(2,3)28-24(4,5)11-15)26-22(30)27-20(19)14-7-8-17-18(9-14)33-13-32-17/h7-9,15,20,25,28H,6,10-13H2,1-5H3,(H2,26,27,30)

InChI Key

VPKTVQFGYIXRDK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2)OCO3)CNC4CC(NC(C4)(C)C)(C)C

Origin of Product

United States

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